molecular formula C15H11N3 B8786106 2,3-Bis(2-pyridinyl)pyridine CAS No. 72847-58-6

2,3-Bis(2-pyridinyl)pyridine

Cat. No. B8786106
CAS RN: 72847-58-6
M. Wt: 233.27 g/mol
InChI Key: JFJNVIPVOCESGZ-UHFFFAOYSA-N
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Patent
US06858600B2

Procedure details

Nicotinoyl chloride hydrochloride (0.3 g, 1.685 mmol), DIEA (0.65 g, 5.06 mmol, 3.0 eqv), and ortho- or meta-anisidine (0.21 g, 1.68 mmol, 1 eqv) were dissolved in CH2Cl2 and stirred at rt for 48 h. The solution was extracted with 1N HCl solution. The aqueous layer was neutralized with a NaHCO3 solution and extracted with CH2Cl2. The organic extracts were combined, dried (MgSO4), filtered, and concentrated in vacuo to give a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=O)[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.CC[N:13]([CH:17]([CH3:19])C)[CH:14]([CH3:16])C.CO[C:22]1[CH:27]=CC=[C:24]([NH2:28])[CH:23]=1.[CH2:29](Cl)Cl>>[N:13]1[CH:14]=[CH:16][CH:29]=[CH:19][C:17]=1[C:4]1[C:3]([C:2]2[CH:27]=[CH:22][CH:23]=[CH:24][N:28]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
0.65 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.21 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 1N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.